1-Nitroadamantane
Overview
Description
1-Nitroadamantane is an organic compound with the molecular formula C10H15NO2 . It is also known by other synonyms such as NSC235788 and 1-Nitrotricyclo [3.3.1.13,7]decane .
Molecular Structure Analysis
The molecular structure of this compound consists of a C10H15NO2 molecular formula . The average mass is 181.232 Da and the monoisotopic mass is 181.110275 Da .
Chemical Reactions Analysis
This compound was produced by irradiating a solution of adamantane and NO2 in CCl4 with the visible lines (457.9–514.5 nm) of an argon-ion laser . At these wavelengths, NO2 does not photodissociate to form O atoms, and thus the nitration reaction must be initiated by another species, probably vibronically excited NO2 (NO*†2) .
Physical and Chemical Properties Analysis
This compound has a density of 1.19g/cm3 . It has a boiling point of 277.1°C at 760 mmHg . The refractive index is 1.546 . The flash point is 121.8°C . The vapour pressure is 0.0±0.6 mmHg at 25°C .
Scientific Research Applications
Synthesis and Chemical Properties
Research on Polynitroadamantanes : D. Ya (2014) reviewed various synthesis methods of nitroadamantanes, including 1-nitroadamantane, discussing their potential applications and theoretical research outcomes (D. Ya, 2014).
Adamantane-Based Microporous Polymers : Lim et al. (2012) explored the synthesis of adamantane-based microporous polymers using 1-bromoadamantane and their surface modification, showing potential for enhanced CO2 uptake capacity (Lim, Cha, & Chang, 2012).
Potential Therapeutic and Biological Activities
Antioxidant Activity in Parkinson's Disease : Skolimowski et al. (2003) synthesized new aminoadamantane derivatives, including a nitroxyl free radical, showing significant antioxidant activity and potential therapeutic applications in Parkinson's disease (Skolimowski, Kochman, Gȩbicka, & Metodiewa, 2003).
Nitric Oxide-Generating Adamantane Derivatives : Serkov et al. (2018) developed adamantane derivatives capable of generating nitric oxide, which could have implications in biomedical research and therapeutic applications (Serkov, Proshin, Ustinov, Lednev, Fomina-Ageeva, Ashba, Bezuglov, & Bachurin, 2018).
Other Research Applications
Nitro Compounds' Biological Activity : Noriega et al. (2022) discussed the diverse biological activities of recently synthesized nitro compounds, including nitroadamantanes, highlighting their potential in various pharmacological treatments (Noriega, Cardoso-Ortiz, López-Luna, Cuevas-Flores, & Flores de la Torre, 2022).
Unusual Chemical Transformations : Tsypin et al. (2002) studied the adamantylation of indazole and its C-nitro derivatives, revealing unique chemical reactions and potential for further chemical research (Tsypin, Kachala, Ugrak, & Golod, 2002).
Safety and Hazards
1-Nitroadamantane is a flammable solid and may burn when heated or in contact with an open flame . Its dust may also produce explosive and spontaneous combustion . Therefore, appropriate fire and explosion precautions should be taken when handling or storing this compound . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye .
Mechanism of Action
Target of Action
1-Nitroadamantane is a versatile compound with several targets. Studies have reported that it can inhibit the activity of certain enzymes, including monoamine oxidase and xanthine oxidase . These enzymes play crucial roles in various biological processes, such as neurotransmitter metabolism and purine catabolism, respectively.
Mode of Action
This compound interacts with its targets by serving as an inhibitor. It binds to the active sites of the enzymes, preventing them from catalyzing their respective reactions . This interaction leads to changes in the biochemical processes mediated by these enzymes.
Biochemical Pathways
The inhibition of monoamine oxidase and xanthine oxidase by this compound affects several biochemical pathways. For instance, the inhibition of monoamine oxidase can lead to an increase in the levels of monoamine neurotransmitters, such as dopamine and serotonin. On the other hand, the inhibition of xanthine oxidase can reduce the production of uric acid, a byproduct of purine metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its inhibitory effects on its target enzymes. By inhibiting monoamine oxidase, it can potentially increase the levels of monoamine neurotransmitters in the brain, which may have implications for neurological conditions such as depression . Similarly, by inhibiting xanthine oxidase, it may help reduce uric acid levels, which could be beneficial in conditions like gout .
Biochemical Analysis
Biochemical Properties
It is known that nitro derivatives of polycyclic aromatic hydrocarbons (PAHs), such as 1-Nitroadamantane, can be metabolized by human cytochrome P450 enzymes (CYPs)
Cellular Effects
Nitro-PAHs, the class of compounds to which this compound belongs, are known to have cytotoxic effects and have been linked to the development of respiratory diseases
Molecular Mechanism
It is known that nitro-PAHs can be metabolized by human CYPs, suggesting that this compound may exert its effects at the molecular level through interactions with these enzymes
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. One study reported the production of this compound by irradiating a solution of adamantane and NO2 with an argon-ion laser
Dosage Effects in Animal Models
It is known that nitro-PAHs can have toxic effects, suggesting that high doses of this compound may also have adverse effects
Metabolic Pathways
It is known that nitro-PAHs can be metabolized by human CYPs , suggesting that this compound may interact with these enzymes
Properties
IUPAC Name |
1-nitroadamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-11(13)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONLSNLUVRQMEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226650 | |
Record name | 1-Nitroadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30226650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7575-82-8 | |
Record name | 1-Nitroadamantane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007575828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Nitroadamantane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130990 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Nitroadamantane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235788 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Nitroadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30226650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 1-nitroadamantane?
A: Several methods exist for synthesizing this compound. One approach utilizes nitronium tetrafluoroborate in a purified, nitrile-free environment with either nitromethane or nitroethane. This reaction yields this compound in good yields (66% and 74% respectively) []. A more recent and potentially greener method, termed "Kyodai Nitration," directly nitrates adamantane using NO2-O3, achieving impressive yields exceeding 90% [].
Q2: How does the structure of this compound influence its fragmentation pattern in mass spectrometry?
A: Tandem high-resolution mass spectrometry studies reveal a distinct fragmentation pattern for this compound and its polynitro derivatives. The initial step consistently involves the sequential loss of NO2 groups. Subsequently, the remaining hydrocarbon cage undergoes fragmentation []. This characteristic pattern can be valuable for identifying and analyzing these compounds.
Q3: Are there alternative nitration agents beyond those conventionally used for this compound synthesis?
A: Yes, research indicates that N2O5 can act as an effective nitrating agent when reacted with adamantane under photochemical conditions. This reaction primarily yields 1-adamantyl nitrate and this compound, alongside smaller amounts of adamantanone and 2-nitroadamantane. Mechanistically, the reaction involves the triplet state of N2O5 and exhibits a chain reaction character, with NO3 radicals playing a crucial role in the propagation [].
Q4: What is the current understanding of the potential for synthesizing highly nitrated adamantane derivatives?
A: Research into polynitroadamantanes is an active area of interest due to their potential energetic properties. Various synthetic strategies have yielded compounds like 1,3-dinitroadamantane, 1,3,5,7-tetranitroadamantane, and even hexanitroadamantane isomers. Theoretical studies suggest that a fully nitrated 1,2,3,4,5,6,7,8,9,10-decanitroadamantane could exhibit exceptional detonation performance, making it a compelling target for further investigation [].
Q5: Can carbocation chemistry be utilized for the synthesis of this compound?
A: Yes, research has demonstrated that reacting 1-adamantyl hexafluoroantimonate, a stable carbocation salt, with silver nitrite can lead to the formation of this compound []. This approach highlights the versatility of adamantyl cations as valuable intermediates in organic synthesis.
Q6: What happens to this compound at elevated temperatures?
A: While the specific details require further investigation, studies indicate that this compound undergoes pyrolysis at high temperatures []. Understanding the thermal decomposition pathways of this compound is crucial for assessing its stability and potential applications where thermal stress might be a factor.
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